N-(4-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040675-52-2
Cat. No.: VC8199919
Molecular Formula: C21H17BrN4O2S
Molecular Weight: 469.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040675-52-2 |
|---|---|
| Molecular Formula | C21H17BrN4O2S |
| Molecular Weight | 469.4 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H17BrN4O2S/c1-28-19-5-3-2-4-16(19)17-12-18-21(23-10-11-26(18)25-17)29-13-20(27)24-15-8-6-14(22)7-9-15/h2-12H,13H2,1H3,(H,24,27) |
| Standard InChI Key | QRGABTSPCISTMY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br |
| Canonical SMILES | COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br |
Introduction
N-(4-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic ring system. This compound includes a 4-bromophenyl group attached to an acetamide moiety and a 2-methoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine ring. The presence of these substituents suggests potential biological activity, given the structural diversity and complexity of the molecule.
Biological Activity
While specific biological activity data for N-(4-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide are not provided in the search results, compounds with similar structures often exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a sulfanyl linkage and the pyrazolo[1,5-a]pyrazine core suggests potential for interaction with various biological targets.
Research Findings and Future Directions
Given the lack of specific research findings on N-(4-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. Molecular docking and in vitro assays could provide insights into its potential therapeutic applications.
Future Research Directions:
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Synthesis Optimization: Developing efficient synthesis protocols.
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Biological Evaluation: Assessing antimicrobial, anticancer, and anti-inflammatory activities.
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Molecular Docking Studies: Investigating potential interactions with biological targets.
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